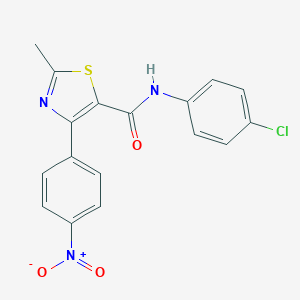
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and minimizing hazardous reagents, are often applied to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
科学研究应用
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Known for its vascular endothelial growth factor receptor inhibition.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: Investigated for their antitubercular activity.
Uniqueness
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, combined with chlorophenyl and nitrophenyl groups, makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C17H12ClN3O3S |
|---|---|
分子量 |
373.8g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-19-15(11-2-8-14(9-3-11)21(23)24)16(25-10)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22) |
InChI 键 |
ZEZAEKUFXHQFEM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5E)-5-[3-(2-carboxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B381946.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B381950.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B381952.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B381954.png)
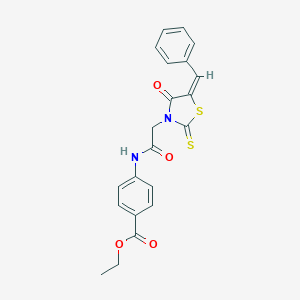
![[Bis(trifluoromethyl)amino] 4-nitrobenzoate](/img/structure/B381957.png)
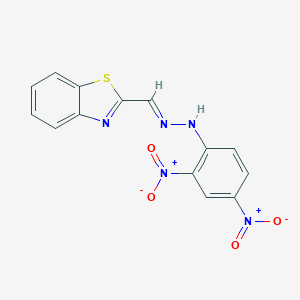
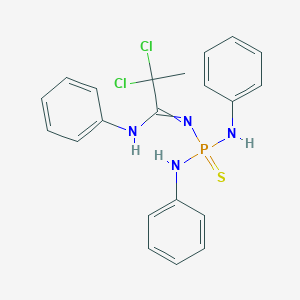
![ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE](/img/structure/B381962.png)
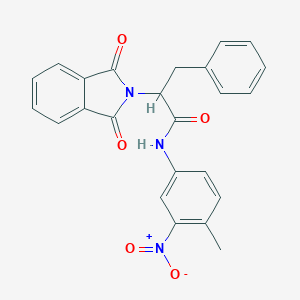
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-(2,4,6-trinitrophenyl)amine](/img/structure/B381965.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B381966.png)
![methyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B381968.png)

